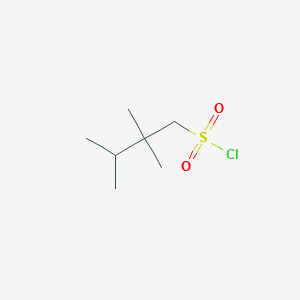

2,2,3-三甲基丁烷-1-磺酰氯

描述

2,2,3-Trimethylbutane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S and a molecular weight of 198.71 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for 2,2,3-Trimethylbutane-1-sulfonyl chloride is 1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 . This indicates that the molecule consists of a butane backbone with three methyl groups at the 2nd and 3rd carbon atoms and a sulfonyl chloride group at the 1st carbon atom .科学研究应用

Synthesis Applications

2,2,3-Trimethylbutane-1-sulfonyl chloride is implicated in innovative synthesis routes for sulfonyl chlorides, crucial intermediates in producing detergents, pharmaceuticals, dyes, and herbicides. A novel approach demonstrated the oxidation of thiols and disulfides with chlorine dioxide to synthesize sulfonyl chlorides under mild conditions, offering a high yield and avoiding severe reaction conditions typically associated with traditional methods (Lezina, Rubtsova, & Kuchin, 2011). Additionally, the compound plays a role in the hydrosulfonylation of alkenes under visible light activation, representing a significant advance in late-stage functionalization for medicinal chemistry and drug discovery, highlighting its utility in producing key building blocks for these fields (Hell et al., 2020).

Environmental Applications

In the context of environmental management, a novel molecularly imprinted polymer (MIP) utilizing sulfonyl chloride functional groups demonstrated specific binding and rapid adsorption kinetics for perfluorooctane sulfonate (PFOS), a persistent organic pollutant. This study underscores the potential of 2,2,3-Trimethylbutane-1-sulfonyl chloride derivatives in developing selective adsorbents for treating PFOS-contaminated wastewater, highlighting an innovative approach to addressing environmental pollution (Guo et al., 2018).

Fuel Enhancement Applications

Research into fuel enhancement has identified 2,2,3-Trimethylbutane (triptane) as a high-octane additive for gasoline, potentially derived from 2,2,3-Trimethylbutane-1-sulfonyl chloride. A chemical kinetic study on triptane highlighted its role as an anti-knock additive, offering insights into its ignition properties and combustion kinetics, essential for its evaluation as a gasoline octane booster. This suggests a promising route for utilizing biomass derivatives in transportation fuels, thereby enhancing fuel efficiency and performance (Atef et al., 2019).

属性

IUPAC Name |

2,2,3-trimethylbutane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-6(2)7(3,4)5-11(8,9)10/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYBIZNSGFHMJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3-Trimethylbutane-1-sulfonyl chloride | |

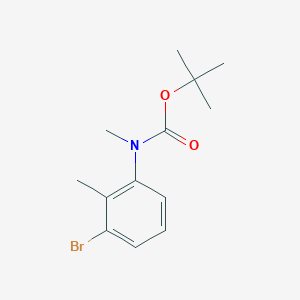

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-2-chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B1446921.png)

![3-(2-bromoacetyl)-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1446924.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)